molecular formula C12H15NO3 B15291670 4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B15291670
M. Wt: 221.25 g/mol
InChI Key: CGNHRWRNQKQODN-UHFFFAOYSA-N
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Description

4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C12H15NO3 It is a heterocyclic compound containing both furan and pyrrole rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a pyrrole derivative under acidic conditions, followed by cyclization to form the fused ring system. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substituent at the 4-position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-(3-methylbutyl)furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-8(2)3-5-13-9-4-6-16-11(9)7-10(13)12(14)15/h4,6-8H,3,5H2,1-2H3,(H,14,15)

InChI Key

CGNHRWRNQKQODN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C1C(=O)O)OC=C2

Origin of Product

United States

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